molecular formula C12H18N2 B2878996 3-Ethyl-1-phenylpiperazine CAS No. 856843-06-6

3-Ethyl-1-phenylpiperazine

Cat. No. B2878996
CAS RN: 856843-06-6
M. Wt: 190.29
InChI Key: IFNUTDUEVHRPCO-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenylpiperazine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of phenylpiperazine derivatives, which includes 3-Ethyl-1-phenylpiperazine, has been reported in the literature . These derivatives were synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis(2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-phenylpiperazine consists of a piperazine ring, which is a heterocyclic amine, with an ethyl group and a phenyl group attached .


Physical And Chemical Properties Analysis

3-Ethyl-1-phenylpiperazine is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results .

Scientific Research Applications

Acaricidal Activity

Phenylpiperazine derivatives, including 3-Ethyl-1-phenylpiperazine, have been synthesized and assessed for their acaricidal activity . These compounds have shown significant activity against various species of mites, such as Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri . This makes them potential candidates for the development of new acaricides.

Synthesis of New Derivatives

The structure of 3-Ethyl-1-phenylpiperazine allows for the synthesis of new derivatives through various chemical reactions . These derivatives can then be evaluated for different biological activities, expanding the potential applications of the parent compound .

Serotonin Receptor Modulation

While there is limited published research specifically on 3-Ethyl-1-phenylpiperazine, its chemical structure shares similarities with other piperazine derivatives known to interact with serotonin receptors. These receptors are involved in various physiological processes, including mood, cognition, and appetite.

Potential Antidepressant and Anxiolytic Effects

Some piperazine derivatives have been explored for their potential antidepressant and anxiolytic (anti-anxiety) properties due to their interactions with serotonin and other neurotransmitter systems. As 3-Ethyl-1-phenylpiperazine shares structural similarities with these compounds, it could potentially exhibit similar effects.

Potential Anticonvulsant Activity

Specific piperazine derivatives have been investigated for their anticonvulsant potential, suggesting their possible use in epilepsy treatment. Given the structural similarities, 3-Ethyl-1-phenylpiperazine might also possess anticonvulsant properties.

Improvement of Pharmacological and Pharmacokinetic Profiles

The presence of two heteroatoms (nitrogen) in the piperazine ring can improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines . These nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Safety and Hazards

3-Ethyl-1-phenylpiperazine is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-ethyl-1-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-11-10-14(9-8-13-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNUTDUEVHRPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-phenylpiperazine

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